molecular formula C21H22N4O4 B2866285 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1219912-74-9

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2866285
CAS RN: 1219912-74-9
M. Wt: 394.431
InChI Key: ZTPWGQTVPASWMQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a pyridazinone group, and a dihydropyridine group. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethoxyphenyl group could be introduced through a Friedel-Crafts alkylation, while the pyridazinone and dihydropyridine groups could be formed through condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by the presence of the heterocyclic rings and the ethoxyphenyl group. For example, the pyridazinone and dihydropyridine rings might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the ethoxyphenyl group might affect its solubility, melting point, and stability .

Scientific Research Applications

Anticancer Drug Research

This compound has potential applications in anticancer drug research. Its structure suggests that it could be involved in the inhibition of certain cancer cell lines. For instance, similar compounds have been synthesized and studied for their cytotoxic activity against the MCF-7 breast cancer cell line . The compound’s ability to interact with cancer cells could be explored further to develop new anticancer agents.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a compound interacts with various biological targets. This compound, due to its complex structure, could serve as a good candidate for molecular docking simulations to predict its binding affinity and mode of action against specific proteins or enzymes involved in disease pathways .

Fluorescence Probes

Compounds with similar structures have been used as fluorescence probes to study changes in acid, temperature, and solvent polarity . This compound could potentially be modified to serve as a fluorescent probe, providing valuable insights into the microenvironments of biological systems.

Computational Chemistry

The compound’s intricate structure makes it suitable for computational chemistry studies, including molecular dynamics (MD) simulations and quantum chemical calculations. These studies can help predict the compound’s properties, such as solubility, stability, and reactivity, which are essential for drug design .

Bioassays Development

Due to its potential fluorescent properties, this compound could be used in the development of bioassays. It could help in the detection and quantification of biological molecules or processes, which is vital in both research and diagnostic applications .

Photovoltaic Devices

The structural analogs of this compound have shown promise in light-harvesting systems and photovoltaic devices. Research into this compound could extend to exploring its utility in enhancing the efficiency of solar cells or developing new types of organic photovoltaic materials .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, it might be harmful if swallowed or inhaled, or it might be a skin or eye irritant .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a pharmaceutical, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-3-29-16-8-6-15(7-9-16)18-10-11-19(26)25(23-18)14-12-22-20(27)17-5-4-13-24(2)21(17)28/h4-11,13H,3,12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPWGQTVPASWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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